molecular formula C14H18O3 B163986 Isorupestonic acid CAS No. 139953-21-2

Isorupestonic acid

Cat. No.: B163986
CAS No.: 139953-21-2
M. Wt: 234.29 g/mol
InChI Key: DQHZYBAJZKMYQB-IYYTYJHQSA-N
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Description

Isorupestonic acid is a sesquiterpene compound isolated from the plant Artemisia rupestris. It is known for its unique 6,7-membered ring skeleton, which differentiates it from other sesquiterpenes like rupestonic acid that possess a 5,7-membered ring structure . This compound has garnered attention due to its potential biological activities, including antiviral and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorupestonic acid can be synthesized from rupestonic acid through structural modifications. One common method involves the esterification of rupestonic acid using dimethyl sulfate to form methyl rupestonate. This intermediate is then subjected to Davis oxidation using lithium bis(trimethylsilyl)amide and camphorylsulfonyl oxaziridine at low temperatures to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of rupestonic acid from Artemisia rupestris followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate rupestonic acid, which is then chemically converted to this compound using the aforementioned synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Isorupestonic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to derivatives with enhanced biological activity.

    Reduction: Formation of reduced analogs with different pharmacological properties.

    Substitution: Introduction of different functional groups to modify its activity.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Properties

IUPAC Name

2-[(5R,8S,8aR)-8-methyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-8-3-4-10(9(2)14(16)17)5-11-6-12(15)7-13(8)11/h6,8,10,13H,2-5,7H2,1H3,(H,16,17)/t8-,10+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHZYBAJZKMYQB-IYYTYJHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=CC(=O)CC12)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=CC(=O)C[C@H]12)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161204
Record name Isorupestonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139953-21-2
Record name Isorupestonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139953212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isorupestonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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